molecular formula C20H23N3O4S B7695002 N-benzyl-4-methoxy-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

N-benzyl-4-methoxy-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

Cat. No. B7695002
M. Wt: 401.5 g/mol
InChI Key: REBVNVYUIAETHD-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a chemical compound commonly known as PMX205. It is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

PMX205 exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PMX205 also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. Additionally, PMX205 has been shown to modulate the activity of various neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
PMX205 has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. PMX205 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In addition, PMX205 has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PMX205 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. PMX205 has also been extensively studied, and its mechanism of action and therapeutic potential have been well characterized. However, PMX205 also has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not yet been established. In addition, PMX205 may have off-target effects, and its specificity for its target enzymes and signaling pathways needs to be further investigated.

Future Directions

There are several future directions for the study of PMX205. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to further investigate its mechanism of action and identify its specific target molecules. Additionally, the safety and efficacy of PMX205 in humans need to be further investigated through clinical trials. Finally, the development of new analogs of PMX205 with improved specificity and efficacy may also be a promising direction for future research.

Synthesis Methods

PMX205 can be synthesized through a multi-step process that involves the reaction of N-methyl-4-methoxybenzenesulfonamide with propyl hydrazine, followed by the reaction with benzyl chloride and 5-amino-1,2,4-oxadiazole. The final product is obtained through the reaction with propionic anhydride. The purity of the compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

PMX205 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. PMX205 has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-benzyl-4-methoxy-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-8-19-21-20(27-22-19)17-13-16(11-12-18(17)26-3)28(24,25)23(2)14-15-9-6-5-7-10-15/h5-7,9-13H,4,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBVNVYUIAETHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-methoxy-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

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